molecular formula C13H20N2O B13655379 2-amino-N-(1-phenylpropyl)butanamide

2-amino-N-(1-phenylpropyl)butanamide

Cat. No.: B13655379
M. Wt: 220.31 g/mol
InChI Key: CKJBSQCKHBRRHZ-UHFFFAOYSA-N
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Description

2-amino-N-(1-phenylpropyl)butanamide is a chemical compound with a molecular weight of 220.3 g/mol and a CAS number of 179091-95-3 . This compound is known for its unique blend of properties, making it valuable for various applications in scientific research and industry.

Preparation Methods

The synthesis of 2-amino-N-(1-phenylpropyl)butanamide can be achieved through several methods. One common approach involves the reaction of 2-amido butyronitrile with an enzyme catalyst in a buffer solution . This method is advantageous due to its low cost and minimal environmental impact, making it suitable for large-scale industrial production.

Chemical Reactions Analysis

2-amino-N-(1-phenylpropyl)butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acid chlorides, ammonia, and amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-amino-N-(1-phenylpropyl)butanamide has a wide range of applications in scientific research. It is used in chemistry for the synthesis of other compounds and in biology for studying molecular interactions. In medicine, it serves as an intermediate in the production of pharmaceuticals. Additionally, it has industrial applications due to its unique properties .

Mechanism of Action

The mechanism of action of 2-amino-N-(1-phenylpropyl)butanamide involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known to interact with various enzymes and receptors, influencing biochemical processes .

Comparison with Similar Compounds

2-amino-N-(1-phenylpropyl)butanamide can be compared to other similar compounds, such as N-propyl-1-propanamine and N,N-dimethyl-2-propanamine . These compounds share structural similarities but differ in their specific functional groups and properties, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

2-amino-N-(1-phenylpropyl)butanamide

InChI

InChI=1S/C13H20N2O/c1-3-11(14)13(16)15-12(4-2)10-8-6-5-7-9-10/h5-9,11-12H,3-4,14H2,1-2H3,(H,15,16)

InChI Key

CKJBSQCKHBRRHZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C(CC)N

Origin of Product

United States

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